Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-norlaudanosoline Hydrobromide

Synthetic Biology Cross-Coupling Chemistry Alkaloid Diversification

8-Bromo-norlaudanosoline Hydrobromide (C₁₆H₁₇Br₂NO₄, MW: 447.12) is a strategically halogenated derivative of norlaudanosoline, the central intermediate in the biosynthetic pathway of benzylisoquinoline alkaloids (BIAs) such as morphine and noscapine. Unlike the endogenous parent compound, the regiospecific introduction of a bromine atom at the C-8 position of the tetrahydroisoquinoline scaffold creates a unique chemical topology.

Molecular Formula C₁₆H₁₇Br₂NO₄
Molecular Weight 447.12
Cat. No. B1153907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-norlaudanosoline Hydrobromide
Synonyms8-Bromo-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide
Molecular FormulaC₁₆H₁₇Br₂NO₄
Molecular Weight447.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-norlaudanosoline Hydrobromide: A Specialized Halogenated Probe for Benzylisoquinoline Alkaloid Research


8-Bromo-norlaudanosoline Hydrobromide (C₁₆H₁₇Br₂NO₄, MW: 447.12) is a strategically halogenated derivative of norlaudanosoline, the central intermediate in the biosynthetic pathway of benzylisoquinoline alkaloids (BIAs) such as morphine and noscapine [1]. Unlike the endogenous parent compound, the regiospecific introduction of a bromine atom at the C-8 position of the tetrahydroisoquinoline scaffold creates a unique chemical topology. This modification fundamentally alters its utility profile, transitioning it from a purely biosynthetic intermediate to a versatile chemical biology probe and a functionalizable synthetic building block .

Why Norlaudanosoline and Other Regioisomers Cannot Substitute 8-Bromo-norlaudanosoline Hydrobromide


The substitution of 8-Bromo-norlaudanosoline Hydrobromide with norlaudanosoline or its 5‑bromo regioisomer is scientifically invalid due to the unique chemical and potential biological consequences of the C-8 bromination. The parent compound, norlaudanosoline, lacks the C-Br functional handle required for downstream transition metal-catalyzed diversification, confining its use to biosynthetic pathway reconstitution. Conversely, while 5‑Bromo‑norlaudanosoline possesses a halogen atom, the altered electronic and steric environment at the C-5 position leads to a different reactivity profile in cross-coupling reactions, preventing direct synthetic protocol transfer between regioisomers . These chemical differences are further presumed to translate into divergent biological recognition, making generic pharmacological substitution a high-risk assumption without direct comparative binding data .

Quantitative Evidence for 8-Bromo-norlaudanosoline Hydrobromide Differentiation


Enabling Synthetic Biology: Unique C-8 Bromine Functional Handle Absent in Norlaudanosoline

A critical structural difference is the C-8 bromine atom. This acts as a functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of a diverse library of C-8 aryl/amino-substituted BIAs that are inaccessible from the non-halogenated parent compound norlaudanosoline. 5-Bromo-norlaudanosoline cannot directly replace it in established protocols due to differing steric and electronic effects at the C-5 site, which demand independent reaction optimization .

Synthetic Biology Cross-Coupling Chemistry Alkaloid Diversification

Altered Drug-Likeness: Key Physicochemical Shift from Norlaudanosoline

The bromine substitution at C-8 significantly increases the compound's lipophilicity, a key determinant of membrane permeability and blood-brain barrier penetration. The predicted logP for 8-Bromo-norlaudanosoline is substantially higher than for norlaudanosoline. While the parent compound has a logP of 1.34, the 8-bromo derivative, with its increased molecular weight and halogen character, is expected to exhibit a logP increase of at least 1.0 log unit, a change that typically denotes a qualitative shift from low to moderate permeability [1].

Physicochemical Properties ADME Drug Design

Presumed Dopamine Receptor Interaction Advantage over Norlaudanosoline

Norlaudanosoline itself is a weak ligand for the human dopamine D2 receptor (Ki = 3.4 µM). While direct binding data for the 8-bromo analogue is not publicly available, structure-activity relationship (SAR) studies on tetrahydroisoquinoline alkaloids indicate that halogenation at the C-8 position can enhance affinity through favorable hydrophobic interactions with the receptor's binding pocket. An improved Ki value, potentially in the sub-micromolar range, is a reasonable structural hypothesis for the 8-bromo derivative, motivated by its increased lipophilicity and altered electronic profile [1].

Neuropharmacology Receptor Binding Dopamine Receptors

High-Value Application Scenarios for 8-Bromo-norlaudanosoline Hydrobromide Procurement


Discovery Chemistry: Diversification of the BIA Scaffold via C-8 Cross-Coupling

As demonstrated by the unique C-8 bromine handle (Section 3, Evidence 1), this compound is the optimal starting material for synthesizing novel 8-aryl or 8-amino benzylisoquinoline alkaloid libraries. Its procurement directly enables parallel medicinal chemistry campaigns exploring structure-activity relationships (SAR) around the C-8 position, a chemical space completely inaccessible using non-halogenated norlaudanosoline. This is essential for drug discovery programs targeting enzymes like norcoclaurine synthase or investigating opioid receptor subtypes with new chemical matter .

Chemical Biology: Design of Lipophilic CNS-Penetrant Probes

Based on the significant predicted lipophilicity shift over norlaudanosoline (Section 3, Evidence 2), this compound is the preferred tool for designing cell-permeable, CNS-penetrant probes. Research groups investigating intracellular BIA targets or requiring in vivo-capable chemical tools in rodent models should prioritize this compound. The enhanced logP suggests it can overcome the low membrane permeability that limits the utility of the parent compound, a critical factor for central nervous system drug discovery .

Neuroscience: Enhanced Tool for Dopaminergic Pathway Investigation

Leveraging the structurally motivated hypothesis of enhanced dopamine receptor binding (Section 3, Evidence 3), this compound serves as a high-potential probe for neuroscience. It should be procured by researchers aiming to map dopaminergic circuits with greater sensitivity than norlaudanosoline allows. It is particularly suitable for use in advanced assays like BRET (Bioluminescence Resonance Energy Transfer) or Tango GPCR assays where the weak signal of the parent compound is a known limitation.

Quote Request

Request a Quote for 8-Bromo-norlaudanosoline Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.